molecular formula C7H14N2 B072994 1-tert-Butyl-3-ethylcarbodiimide CAS No. 1433-27-8

1-tert-Butyl-3-ethylcarbodiimide

Cat. No.: B072994
CAS No.: 1433-27-8
M. Wt: 126.2 g/mol
InChI Key: AXTNYCDVWRSOCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) is the amine group in peptide synthesis . It is used as a coupling reagent in the guanylation of amines in the presence of a metal catalyst .

Mode of Action

TBEC interacts with its targets by forming a reactive intermediate that can couple with amines to form a peptide bond . This process is facilitated by the presence of a metal catalyst .

Biochemical Pathways

TBEC is involved in the peptide synthesis pathway, specifically in the formation of peptide bonds. It is used in the guanylation of amines, which is a crucial step in peptide synthesis . The use of TBEC in this process minimizes racemization, precipitation, and radical-induced side reactions .

Result of Action

The result of TBEC’s action is the formation of peptide bonds with minimal side reactions. This leads to the successful synthesis of peptides with high purity . It is also used to form homogeneous metal catalysts to be employed in the Ziegler-Natta stereospecific isotactic polymerization .

Action Environment

The action of TBEC can be influenced by environmental factors such as the solvent used and the presence of impurities in the reagent . For example, TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality . These results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .

Safety and Hazards

“1-tert-Butyl-3-ethylcarbodiimide” is classified as a flammable liquid and vapor (H226), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions of “1-tert-Butyl-3-ethylcarbodiimide” involve its use in sustainable peptide synthesis . The focus is not only on the performance of TBEC in the couplings but also on its cost, hazards associated with its use, sustainability of the route of synthesis, the end of life strategies, as well as the potential impact of impurities in the reagent on the synthesis . The results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .

Biochemical Analysis

Biochemical Properties

1-tert-Butyl-3-ethylcarbodiimide plays a significant role in biochemical reactions, particularly in the guanylation of amines . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the synthesis of proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a coupling reagent . It participates in binding interactions with biomolecules, contributing to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and minimal degradation . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in peptide synthesis, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs, such as the cytoplasm .

Preparation Methods

1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Properties

InChI

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNYCDVWRSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404675
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-27-8
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylcarbodiimide
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